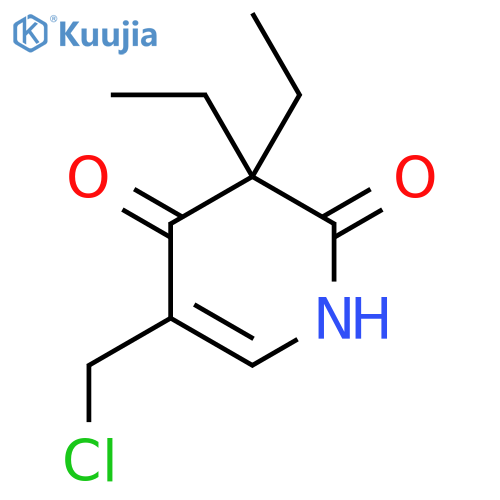Cas no 342413-37-0 (5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione)

5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione
- 342413-37-0
- EN300-1620925
- 5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione
-
- インチ: 1S/C10H14ClNO2/c1-3-10(4-2)8(13)7(5-11)6-12-9(10)14/h6H,3-5H2,1-2H3,(H,12,14)
- InChIKey: MSRSIBSDWATZQV-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CNC(C(C1=O)(CC)CC)=O
計算された属性
- せいみつぶんしりょう: 215.0713064g/mol
- どういたいしつりょう: 215.0713064g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 293
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 46.2Ų
5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1620925-0.1g |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 0.1g |
$1484.0 | 2023-06-04 | ||
| Enamine | EN300-1620925-0.5g |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 0.5g |
$1619.0 | 2023-06-04 | ||
| Enamine | EN300-1620925-0.25g |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 0.25g |
$1551.0 | 2023-06-04 | ||
| Enamine | EN300-1620925-500mg |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 500mg |
$1619.0 | 2023-09-22 | ||
| Enamine | EN300-1620925-10000mg |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 10000mg |
$7250.0 | 2023-09-22 | ||
| Enamine | EN300-1620925-1.0g |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 1g |
$1686.0 | 2023-06-04 | ||
| Enamine | EN300-1620925-5.0g |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 5g |
$4890.0 | 2023-06-04 | ||
| Enamine | EN300-1620925-1000mg |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 1000mg |
$1686.0 | 2023-09-22 | ||
| Enamine | EN300-1620925-2500mg |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 2500mg |
$3304.0 | 2023-09-22 | ||
| Enamine | EN300-1620925-50mg |
5-(chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione |
342413-37-0 | 50mg |
$1417.0 | 2023-09-22 |
5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione 関連文献
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dioneに関する追加情報
5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione: A Comprehensive Overview
5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione, commonly referred to by its CAS number 342413-37-0, is a complex organic compound with a unique chemical structure and diverse applications. This compound belongs to the class of tetrahydropyridines, which are known for their versatility in organic synthesis and their role as intermediates in the production of various pharmaceuticals and agrochemicals. The molecule features a chloromethyl group attached to the fifth position of the tetrahydropyridine ring system, along with two ethyl groups at the third position. This specific substitution pattern contributes to its distinct chemical properties and reactivity.
The synthesis of 5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione typically involves multi-step reactions that include nucleophilic substitutions and ring-forming processes. Recent advancements in synthetic chemistry have enabled more efficient pathways for its production. For instance, researchers have explored the use of transition metal catalysts to enhance reaction selectivity and yield. These developments have not only improved the scalability of the synthesis but also reduced the environmental footprint associated with its production.
In terms of applications, this compound has gained significant attention in the pharmaceutical industry due to its potential as a building block for drug development. Its ability to undergo various functional group transformations makes it an ideal precursor for constructing bioactive molecules. For example, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties. These findings have sparked interest in exploring its potential as a lead compound for developing novel therapeutic agents.
Another area where 5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione has shown promise is in agrochemistry. Its structural features make it a suitable candidate for designing pesticides and herbicides with enhanced efficacy and reduced toxicity. Recent research has focused on modifying the chloromethyl group to improve the compound's stability under environmental conditions while maintaining its bioactivity. These modifications have led to the development of more sustainable agricultural solutions.
The chemical properties of this compound are heavily influenced by its tetrahydropyridine ring system. The presence of two ethyl groups at the third position imparts steric hindrance, which can affect both its reactivity and solubility. The chloromethyl group at the fifth position introduces electrophilic character to the molecule, making it susceptible to nucleophilic attacks. This property is exploited in various organic transformations where selective substitution reactions are desired.
From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this compound's structure and purity. These methods provide precise insights into molecular composition and stereochemistry, which are critical for ensuring consistent quality in industrial applications.
In conclusion,5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione stands out as a versatile and valuable compound with wide-ranging applications across multiple industries. Its unique chemical properties and adaptability make it a focal point for ongoing research aimed at unlocking new potentials in drug discovery and agrochemical development.
342413-37-0 (5-(Chloromethyl)-3,3-diethyl-1,2,3,4-tetrahydropyridine-2,4-dione) 関連製品
- 2172229-32-0(4-(3,5-dimethoxyphenyl)-1-methylpyrrolidine-3-carboxylic acid)
- 1932049-12-1((2S,4S)-1,2-dimethylpiperidine-4-carbohydrazide)
- 342384-88-7(methyl 5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)furan-2-carboxylate)
- 15145-38-7(n-(4-Bromophenyl)-n'-(2-chloroethyl)urea)
- 2172234-19-2(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamido-3-fluorobenzoic acid)
- 1261832-17-0(2-Methoxy-3-(3-(trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine)
- 249752-60-1(cerium(3+):triacetate:hydrate)
- 1361665-19-1(2-Fluoro-3-(perchlorophenyl)pyridine-5-methanol)
- 1394953-56-0(5-nitropyridine-2,3-diol)
- 1881844-13-8(1-Heptene, 4-(chloromethyl)-4-methyl-)



